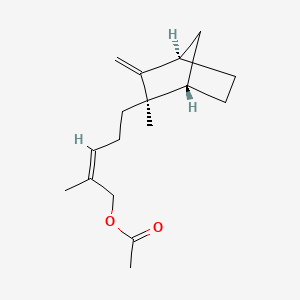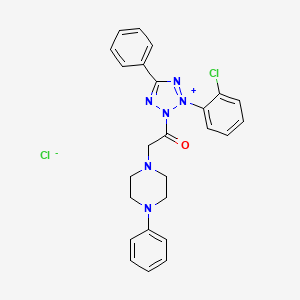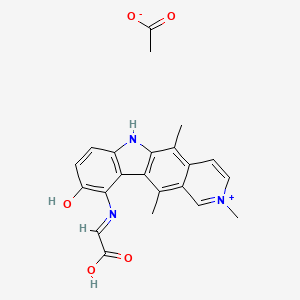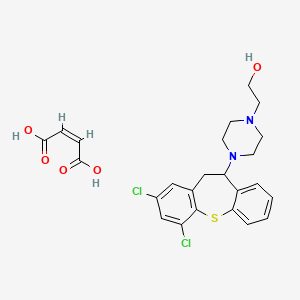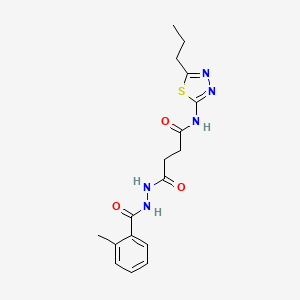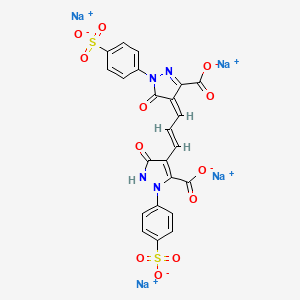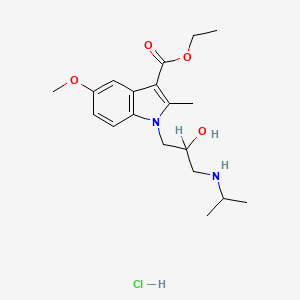
1-(3-Isopropylamino-2-hydroxypropyl)-2-methyl-3-ethoxycarbonyl-5-methoxyindole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Isopropylamino-2-hydroxypropyl)-2-methyl-3-ethoxycarbonyl-5-methoxyindole hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an indole core substituted with various functional groups, making it a subject of interest for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isopropylamino-2-hydroxypropyl)-2-methyl-3-ethoxycarbonyl-5-methoxyindole hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.
Functional Group Introduction:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(3-Isopropylamino-2-hydroxypropyl)-2-methyl-3-ethoxycarbonyl-5-methoxyindole hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove specific functional groups or to alter the oxidation state of certain atoms.
Substitution: The indole core and other functional groups can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones, while substitution reactions can introduce various new functional groups to the indole core.
科学的研究の応用
1-(3-Isopropylamino-2-hydroxypropyl)-2-methyl-3-ethoxycarbonyl-5-methoxyindole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 1-(3-Isopropylamino-2-hydroxypropyl)-2-methyl-3-ethoxycarbonyl-5-methoxyindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-(3-Isopropylamino-2-hydroxypropyl) Pindolol: Shares a similar structure but differs in specific functional groups.
Perhydroazepine Derivatives: Contain similar pharmacophoric groups and have potential effects on the circulatory and central nervous systems.
Uniqueness
1-(3-Isopropylamino-2-hydroxypropyl)-2-methyl-3-ethoxycarbonyl-5-methoxyindole hydrochloride is unique due to its specific combination of functional groups and the resulting chemical and biological properties
特性
CAS番号 |
120342-36-1 |
|---|---|
分子式 |
C19H29ClN2O4 |
分子量 |
384.9 g/mol |
IUPAC名 |
ethyl 1-[2-hydroxy-3-(propan-2-ylamino)propyl]-5-methoxy-2-methylindole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H28N2O4.ClH/c1-6-25-19(23)18-13(4)21(11-14(22)10-20-12(2)3)17-8-7-15(24-5)9-16(17)18;/h7-9,12,14,20,22H,6,10-11H2,1-5H3;1H |
InChIキー |
YTUNRZXRPNCVDO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)CC(CNC(C)C)O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


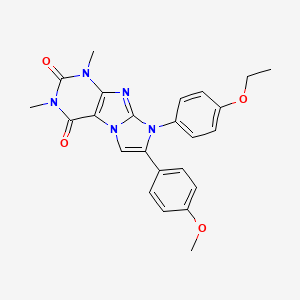
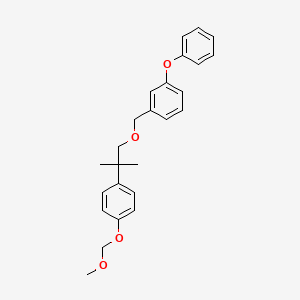
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt](/img/structure/B12756914.png)
